N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,6-dichlorobenzenesulfonamide
Description
Properties
IUPAC Name |
2,6-dichloro-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N5O2S/c15-11-4-1-5-12(16)13(11)24(22,23)20-6-2-3-10-7-17-14-18-9-19-21(14)8-10/h1,4-5,7-9,20H,2-3,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUWEYFYABAGHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)S(=O)(=O)NCCCC2=CN3C(=NC=N3)N=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been found to act as inhibitors for various targets such as rorγt, phd-1, jak1, and jak2 .
Mode of Action
Similar compounds have been reported to selectively bind to their targets, leading to inhibition .
Biochemical Pathways
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
A compound with a similar structure was reported to have an oral bioavailability of 51% with high systemic exposure (auc) of 1426 ng × h/ml and maximum plasma concentration (cmax) of 1620 ng/ml .
Result of Action
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been reported to exhibit a range of biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer effects .
Biological Activity
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,6-dichlorobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C13H14Cl2N4O2S
- Molecular Weight : 351.25 g/mol
- CAS Number : Not readily available in the searched databases.
The compound features a triazolo-pyrimidine moiety linked to a propyl group and a dichlorobenzenesulfonamide structure. This unique combination may contribute to its biological activities.
Research indicates that compounds containing the [1,2,4]triazolo[1,5-a]pyrimidine scaffold exhibit various biological activities:
- Inhibition of Kinases : Some derivatives have been shown to inhibit receptor tyrosine kinases (RTKs), particularly AXL receptor kinases, which are implicated in cancer progression and metastasis. This inhibition could lead to reduced tumor growth and improved therapeutic outcomes in cancer treatment .
- Antiproliferative Activity : Compounds similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines (e.g., breast, colon, and lung cancer) . The mechanism appears to be independent of traditional pathways like dihydrofolate reductase inhibition.
- USP28 Inhibition : Recent studies have identified triazolo-pyrimidine derivatives as potent inhibitors of ubiquitin-specific peptidase 28 (USP28), a target associated with several malignancies. Inhibition of USP28 has been linked to reduced cell proliferation and altered cell cycle dynamics in cancer cells .
Biological Activity Data
The following table summarizes the biological activities associated with compounds structurally related to this compound:
| Activity | Tested Compounds | IC50 Values (µM) | Cell Lines |
|---|---|---|---|
| AXL Kinase Inhibition | Various triazolo derivatives | 0.5 - 10 | Cancer cell lines |
| Antiproliferative | Fluorinated 7-aryl derivatives | 0.8 - 15 | Breast/Colon/Lung cancer |
| USP28 Inhibition | [1,2,3]triazolo[4,5-d]pyrimidines | 1.10 ± 0.02 | Gastric cancer cells |
Case Studies
- AXL Inhibition in Cancer Therapy : A study on the efficacy of AXL inhibitors including triazolo derivatives showed promising results in reducing tumor size and improving survival rates in preclinical models of lung cancer . The mechanism involved blocking the signaling pathways that promote cell survival and proliferation.
- USP28 as a Target : Research focused on USP28 inhibitors demonstrated that specific triazolo-pyrimidine compounds could significantly reduce cell viability in gastric cancer cells by inducing apoptosis and disrupting the epithelial-mesenchymal transition (EMT) process . This highlights the potential for developing targeted therapies based on these mechanisms.
Scientific Research Applications
Abstract
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,6-dichlorobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article reviews the scientific research applications of this compound, focusing on its pharmacological effects, mechanisms of action, and synthesis methods.
Pharmacological Applications
-
Antitumor Activity :
- Studies have shown that compounds containing triazolo-pyrimidine structures exhibit significant cytotoxicity against various cancer cell lines. The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
- Antimicrobial Properties :
- Neuroprotective Effects :
Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry demonstrated that a related triazolo-pyrimidine compound exhibited potent antitumor activity against human breast cancer cell lines. The study highlighted the compound's ability to induce apoptosis through CDK inhibition.
Case Study 2: Antimicrobial Efficacy
Research published in Antibiotics evaluated the antimicrobial properties of sulfonamide derivatives against various bacterial strains. The results indicated that modifications to the triazolo-pyrimidine core enhanced antibacterial activity.
Comparison with Similar Compounds
Key Findings :
- The target compound’s higher application rate (150–200 g/ha) compared to flumetsulam reflects reduced intrinsic activity, possibly due to steric effects from the dichloro group. However, its moderate-high soil mobility ensures broader weed control in pre-emergence stages .
- Unlike metribuzin (a photosystem II inhibitor), the triazolopyrimidine derivatives exhibit selective ALS inhibition, minimizing crop toxicity in dicotyledonous plants .
Q & A
Q. What are the standard synthetic routes for this compound, and what key reaction conditions influence yield?
The synthesis typically involves multi-step reactions, including:
- One-pot fusion : Combining aminotriazole, ethyl 3-oxohexanoate, and aromatic aldehydes in dimethylformamide (DMF), followed by methanol precipitation .
- Cross-coupling reactions : Starting from halogenated pyrimidine precursors (e.g., 2,6-dibromopyrazolo[1,5-a]pyrimidine) with coupling agents like Pd catalysts .
- Amine alkylation : Reacting triazolopyrimidine intermediates with sulfonamide derivatives under reflux in ethanol or DMF . Key conditions : Temperature (70–100°C), solvent polarity (ethanol vs. DMF), and reaction time (24–72 hours) significantly affect yield. Purification via column chromatography (e.g., ethyl acetate/light petroleum mixtures) is critical for isolating high-purity products .
| Method | Yield Range | Key Conditions | Reference |
|---|---|---|---|
| One-pot fusion | 55–63% | DMF, 70°C, 72 hours | |
| Cross-coupling | 50–75% | Pd catalysts, THF, 80°C | |
| Amine alkylation | 55–63% | Ethanol, K₂CO₃, 24–48 hours |
Q. How is the molecular structure confirmed using spectroscopic methods?
Structural validation relies on:
- ¹H/¹³C NMR : Distinct peaks for aromatic protons (δ 7.0–8.3 ppm), sulfonamide NH (δ 8.7–8.9 ppm), and propyl chain CH₂ groups (δ 1.2–4.4 ppm) .
- HRMS : Molecular ion peaks matching calculated values (e.g., m/z 436.2 [M+H]⁺ for analogs) .
- IR spectroscopy : Stretching vibrations for C=N (1600–1650 cm⁻¹), S=O (1150–1250 cm⁻¹), and NH (3300–3500 cm⁻¹) .
Example : For a triazolopyrimidine analog, ¹H NMR (DMSO-d₆) showed cyclohexyl protons at δ 1.2–1.8 ppm and triazole protons at δ 8.3 ppm .
Q. What are the primary biological targets or activities associated with this compound?
The triazolopyrimidine-sulfonamide scaffold exhibits:
- Enzyme inhibition : Potency against kinases (e.g., EGFR) and cannabinoid receptors (CB2) via competitive binding .
- Antimicrobial activity : MIC values <10 µM against Gram-positive bacteria due to sulfonamide-mediated folate pathway disruption .
- Anti-inflammatory effects : COX-2 inhibition (IC₅₀ ~0.5 µM) comparable to celecoxib in preclinical models .
Mechanistic Insight : The 2,6-dichlorobenzenesulfonamide group enhances target selectivity by forming hydrogen bonds with active-site residues .
Advanced Research Questions
Q. What strategies optimize solubility and bioavailability in preclinical studies?
- Lipophilicity modulation : Introducing polar groups (e.g., fluorine) reduces logP values. For analogs, fluorination improved aqueous solubility by 3-fold .
- Salt formation : Carboxylic acid salts (e.g., sodium salts) increase solubility at physiological pH .
- Prodrug design : Esterification of sulfonamide NH enhances intestinal absorption . Validation : SwissADME predicts bioavailability scores >0.55 for optimized derivatives .
Q. How can contradictions in pharmacological data between in vitro and in vivo studies be resolved?
- Dose adjustment : Account for metabolic clearance (e.g., CYP450-mediated oxidation) by testing higher doses in vivo .
- Tissue distribution studies : LC-MS/MS quantifies compound levels in target organs to confirm effective concentrations .
- Mechanistic validation : Use knockout models (e.g., CB2⁻/⁻ mice) to isolate target-specific effects . Case Study : A triazolopyrimidine analog showed poor in vivo efficacy despite nanomolar in vitro IC₅₀. Tissue distribution revealed low brain penetration, prompting structural modifications to enhance BBB permeability .
Q. What computational methods predict binding affinity and selectivity?
- Molecular docking (AutoDock Vina) : Simulates interactions with target proteins (e.g., COX-2, CB2) to prioritize high-affinity analogs .
- MD simulations (GROMACS) : Assesses binding stability over 100-ns trajectories, with RMSD <2 Å indicating robust interactions .
- QSAR models : Correlate substituent electronegativity (e.g., Cl, CF₃) with activity using partial least squares regression (R² >0.8) .
Example : Docking of 2,6-dichlorobenzenesulfonamide into COX-2 revealed a binding energy of -9.2 kcal/mol, aligning with experimental IC₅₀ data .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
